molecular formula C39H38N4O8 B020706 Telmisartan glucuronide CAS No. 250780-40-6

Telmisartan glucuronide

Cat. No.: B020706
CAS No.: 250780-40-6
M. Wt: 690.7 g/mol
InChI Key: RCOBUBSULFIXAR-QQPFWGBFSA-N
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Description

Telmisartan glucuronide is a pharmacologically inactive metabolite of telmisartan, an angiotensin II receptor antagonist used primarily in the treatment of hypertension. Telmisartan is minimally metabolized in the liver, and its primary metabolite, this compound, is formed through conjugation with glucuronic acid .

Mechanism of Action

Target of Action

Telmisartan glucuronide, a metabolite of Telmisartan, is likely to share similar targets with its parent compound. Telmisartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance .

Mode of Action

As an angiotensin II receptor antagonist (ARB), Telmisartan binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . It’s plausible that this compound may interact with its targets in a similar manner, although specific studies on this metabolite are limited.

Biochemical Pathways

Telmisartan’s action primarily affects the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptors, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, ultimately reducing blood pressure . The biochemical pathways affected by this compound are likely to be similar.

Pharmacokinetics

Telmisartan exhibits nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . It is metabolized hepatically via conjugation to form a pharmacologically inactive acyl-glucuronide . The glucuronide of the parent compound is the only metabolite identified in human plasma and urine . The compound’s ADME properties impact its bioavailability, which is important for its therapeutic effect.

Action Environment

The action of Telmisartan can be influenced by various environmental factors. For instance, renal or hepatic impairment can affect its metabolism and excretion . Additionally, gender differences have been observed, with plasma concentrations generally 2 to 3 times higher in women than in men . It’s plausible that similar factors could influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Telmisartan glucuronide interacts with various enzymes and proteins in the body. It is a substrate of P-glycoprotein, a protein that pumps foreign substances out of cells . This interaction plays a crucial role in the absorption and distribution of this compound in the body .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a substrate of P-glycoprotein, this compound can affect the function of this protein, influencing the transport of various substances across the cell membrane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, a study using positron emission tomography (PET) showed that the systemic bioavailability and hepatic distribution of radioactivity from Telmisartan increased non-linearly with dose .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study involving rats, the systemic bioavailability and hepatic distribution of Telmisartan increased non-linearly with dose

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as P-glycoprotein and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters like P-glycoprotein, which can affect its localization or accumulation . The distribution of this compound is also influenced by its absorption in the gastrointestinal tract and its hepatic distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Telmisartan glucuronide is synthesized through the glucuronidation of telmisartan. This process involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to telmisartan .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant UGT enzymes in a controlled bioreactor environment. The reaction conditions, including pH, temperature, and substrate concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Telmisartan glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions:

Major Products: The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound yields telmisartan and glucuronic acid .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOBUBSULFIXAR-QQPFWGBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043598
Record name Telmisartan glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250780-40-6
Record name Telmisartan glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmisartan glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELMISARTAN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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